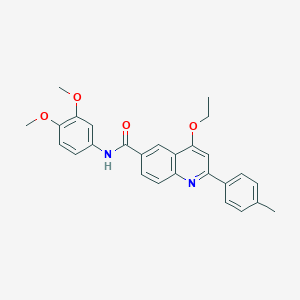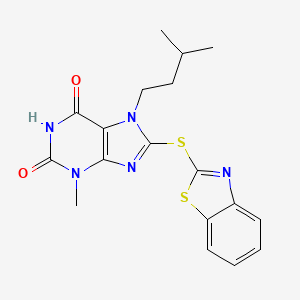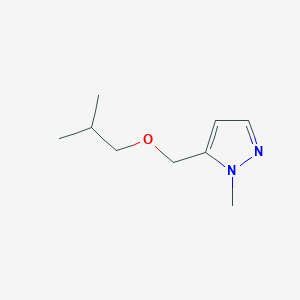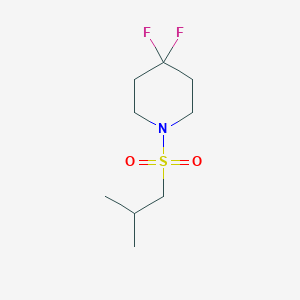![molecular formula C14H9F3N2O3 B2513240 4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 7607-41-2](/img/structure/B2513240.png)
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H9F3N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of this compound might involve the use of 4-(Trifluoromethyl)benzylamine, which has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound has been studied in the context of crystal structures of benzamides . The orientations of the planar regions within the asymmetric units are compared to their predicted orientations, in isolation, from DFT calculations .Applications De Recherche Scientifique
Crystal Structure and Synthesis
4-Nitro-N-[4-(trifluoromethyl)phenyl]benzamide has been synthesized and characterized for its crystal structure. The study by Saeed, Hussain, and Flörke (2008) determined the crystal structure through X-ray diffraction data. It was found to crystallize in the orthorhombic space group with specific unit cell dimensions and dihedral angles between aromatic rings (Saeed, Hussain, & Flörke, 2008).
Polymer Synthesis
Yokozawa et al. (2002, 2003) demonstrated the synthesis of well-defined poly(p-benzamide) and block copolymers containing aramide using a chain-growth polycondensation method. This process involved the use of phenyl 4-nitrobenzoate as an initiator, demonstrating the utility of this compound derivatives in polymer chemistry (Yokozawa et al., 2002), (Yokozawa et al., 2003).
Synthesis of Poly(arylene ether amide)s
Lee and Kim (2002) explored the creation of new poly(arylene ether amide)s with trifluoromethyl pendent groups using this compound derivatives. This synthesis resulted in polymers with high molecular weights and glass transition temperatures, showcasing potential applications in materials science (Lee & Kim, 2002).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound have been studied. Paraskevopoulos et al. (2015) synthesized a series of salicylanilides containing this compound and evaluated their antimycobacterial, antimicrobial, and antifungal activities. This study highlighted the potential of these derivatives in developing new antimicrobial agents (Paraskevopoulos et al., 2015).
Corrosion Inhibition
Mishra et al. (2018) investigated the role of N-Phenyl-benzamide derivatives, including N-(4-nitrophenyl) benzamide, in inhibiting the acidic corrosion of mild steel. The study provided insights into the electron withdrawing and releasing effects of such compounds on corrosion inhibition, indicating a potential application in materials protection (Mishra et al., 2018).
Nucleoside Transport Inhibition
Tromp et al. (2004) explored the inhibition of nucleoside transport by analogues of 4-nitrobenzylthioinosine, including derivatives of this compound. This research contributes to the understanding of the biological activity of such compounds and their potential in medical applications (Tromp et al., 2004).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O3/c15-14(16,17)10-3-5-11(6-4-10)18-13(20)9-1-7-12(8-2-9)19(21)22/h1-8H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUCEKQVOWOZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)


![1-Methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2513164.png)


![3-(2-methoxybenzyl)-7-phenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2513170.png)
![2-(4-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2513171.png)
![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-3-methylbenzamide](/img/structure/B2513172.png)

![2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine](/img/structure/B2513176.png)
![propyl 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2513177.png)
![1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2513180.png)